molecular formula C19H21N7O B2393350 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide CAS No. 2319640-18-9

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide

Cat. No. B2393350
CAS RN: 2319640-18-9
M. Wt: 363.425
InChI Key: JUHORWOJOVZYOB-UHFFFAOYSA-N
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Description

“N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .


Synthesis Analysis

The synthesis of such compounds often involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The synthetic approaches for the synthesis of triazolothiadiazine and its derivatives have been compiled in a review article .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include aromatic nucleophilic substitution and heterocyclization . The reaction involves the use of (α and β) bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide and ethyl chloroformate under different experimental settings .

Scientific Research Applications

Anticancer Activity

The compound, being a derivative of 1,2,4-triazolo, has been associated with anticancer activities . The structure–activity relationship of biologically important 1,2,4-triazolo derivatives is of profound importance in drug design, discovery, and development .

Antimicrobial Activity

The compound has shown high antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory activities, which could be beneficial in the treatment of conditions such as rheumatoid arthritis .

Antioxidant Activity

1,2,4-triazolo derivatives, including the compound , have been associated with antioxidant activities . This could make them useful in the treatment of diseases caused by oxidative stress.

Antiviral Activity

The compound, as a 1,2,4-triazolo derivative, has been associated with antiviral activities . This suggests potential applications in the treatment of viral infections.

Enzyme Inhibition

The compound has been associated with various enzyme inhibitory activities, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors . This suggests potential applications in the treatment of diseases related to these enzymes.

Antitubercular Agents

The compound, as a 1,2,4-triazolo derivative, has been associated with antitubercular activities . This suggests potential applications in the treatment of tuberculosis.

Drug Discovery and Development

The compound’s structure and properties make it a promising candidate for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases . Its high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability make it structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Future Directions

Compounds with similar structures have been found to have a wide range of applications as synthetic intermediates and promising pharmaceuticals . Therefore, the development of new biologically active entities for the rational design and development of new target-oriented drugs based on this compound could be a potential future direction .

properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O/c1-24(19(27)14-7-9-20-10-8-14)15-11-25(12-15)17-6-5-16-21-22-18(26(16)23-17)13-3-2-4-13/h5-10,13,15H,2-4,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHORWOJOVZYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide

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